3,3-bis(1-methylindol-3-yl)-1H-indol-2-one
Overview
Description
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one is a compound belonging to the class of bis(indolyl)methanes. These compounds are known for their significant bioactivities, including anti-cancer, anti-inflammatory, antibacterial, and antioxidant properties . The indole structure, which is a key component of this compound, is one of the most important heterocycles found in a variety of pharmaceuticals, agrochemicals, and bioactive alkaloids .
Scientific Research Applications
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly for its anti-cancer activity.
Industry: Utilized in the development of new materials and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3,3-bis(1-methylindol-3-yl)-1H-indol-2-one involves the alkylation of indoles with alcohols in the presence of lithium tert-butoxide base under air . This method is metal catalyst-free and utilizes oxygen in the air as an oxidant, making it environmentally friendly . Another method involves the use of tungstic acid as a catalyst for the condensation of indoles with isatins . This method is advantageous due to its mild conditions, simple work-up, and the recyclability of the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as the taurine-catalyzed green approach, is gaining traction. This method uses water as a solvent and taurine as a catalyst, making it eco-friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one undergoes various types of reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use acids like hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield various indoline derivatives .
Mechanism of Action
The mechanism of action of 3,3-bis(1-methylindol-3-yl)-1H-indol-2-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation and inflammation . It can bind to the ATPase motor domain of kinesin Eg5, inhibiting its activity and leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3,3-bis(indol-3-yl)-1,3-dihydroindol-2-one: Known for its cytotoxic activity against tumor cells.
3,3-bis(indol-3-yl)methane: Exhibits anti-cancer and anti-inflammatory properties.
3,3-bis(1H-indol-3-yl)indolin-2-one: Used in the synthesis of various bioactive compounds.
Uniqueness
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one is unique due to its specific structural features, which include the presence of two indole moieties and a central indolin-2-one core. This structure contributes to its significant bioactivity and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,3-bis(1-methylindol-3-yl)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-28-15-20(17-9-3-7-13-23(17)28)26(19-11-5-6-12-22(19)27-25(26)30)21-16-29(2)24-14-8-4-10-18(21)24/h3-16H,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPQVMQWRNTXNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3(C4=CC=CC=C4NC3=O)C5=CN(C6=CC=CC=C65)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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